4,4-Dimethyloxazolidine-2-thione
Overview
Description
4,4-Dimethyloxazolidine-2-thione is a heterocyclic compound with the molecular formula C5H9NOS. It is characterized by a five-membered ring containing nitrogen, oxygen, and sulfur atoms. This compound is known for its applications in various fields, including organic synthesis and corrosion inhibition .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyloxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted oxazolidines.
Scientific Research Applications
4,4-Dimethyloxazolidine-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethyloxazolidine-2-thione involves its interaction with molecular targets through the formation of hydrogen bonds and coordination complexes. The sulfur atom in the compound can form bonds with metal surfaces, providing a protective layer against corrosion. Additionally, the compound can interfere with cellular processes by binding to active sites on enzymes and other proteins .
Comparison with Similar Compounds
- 4,4-Dimethyl-1,3-oxazolidine-2-thione
- 4,4-Dimethyl-2-oxazolidinethione
- 4,4-Dimethyloxazoline-2-thiol
Comparison: 4,4-Dimethyloxazolidine-2-thione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical reactivity and stability compared to other similar compounds. Its ability to act as a chiral auxiliary and corrosion inhibitor sets it apart from other oxazolidine derivatives .
Properties
IUPAC Name |
4,4-dimethyl-1,3-oxazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-5(2)3-7-4(8)6-5/h3H2,1-2H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMMIOUDVZQBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=S)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202330 | |
Record name | 2-Oxazolidinethione, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54013-55-7 | |
Record name | 4,4-Dimethyloxazolidine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54013-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Dimethyloxazolidine-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054013557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Dimethyloxazolidine-2-thione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4,4-Dimethyloxazolidine-2-thione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxazolidinethione, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethyloxazolidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4-DIMETHYLOXAZOLIDINE-2-THIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IQJ8FF300 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4,4-Dimethyloxazolidine-2-thione in organic synthesis?
A1: this compound serves as a valuable chiral auxiliary in the synthesis of various organic compounds, particularly β-lactam antibiotics like carbapenems. []
Q2: Has the structure of this compound been definitively characterized?
A3: Yes, single-crystal X-ray diffraction studies have confirmed the structure of this compound. [] This analysis confirmed the presence of the thione (C=S) form in the solid state, as opposed to the tautomeric thiol (C-SH) form. The study provided key bond distances, further supporting the thione form as the dominant structure.
Q3: Are there any analytical methods used to quantify this compound?
A4: Yes, iodimetric titration with potentiometric detection has been successfully employed for the determination of this compound in strongly alkaline solutions. [] This method demonstrated a good determination range and high accuracy with low errors and relative standard deviations. Interestingly, the study revealed unusual potentiometric titration curves, influenced by factors like sodium hydroxide and analyte concentrations, electrode material (platinum or gold), and electrode surface.
Q4: Is there any research regarding the corrosion inhibition properties of this compound?
A5: Preliminary studies have explored the potential of this compound as a corrosion inhibitor for mild steel in acidic environments. [, ] While specific details are limited in the provided abstracts, these studies suggest promising avenues for future research on the application of this compound in corrosion protection.
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